molecular formula C11H5N5O B11038074 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile

4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile

Cat. No.: B11038074
M. Wt: 223.19 g/mol
InChI Key: HOKWAXNKELQIGU-UHFFFAOYSA-N
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Description

4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile is a heterocyclic compound that features a unique structure combining an oxadiazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile typically involves the reaction of 3,4-diaminofurazan with suitable reagents to form the oxadiazole-pyrazine core. One common method includes the reaction of 3,4-diaminofurazan with oxalic acid under amide condensation conditions . The reaction is typically carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole-pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, uncoupling mitochondrial oxidative phosphorylation without depolarizing the plasma membrane . This action is mediated through its ability to transport protons across the mitochondrial inner membrane, affecting cellular energy metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzonitrile is unique due to its specific combination of the oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H5N5O

Molecular Weight

223.19 g/mol

IUPAC Name

4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)benzonitrile

InChI

InChI=1S/C11H5N5O/c12-5-7-1-3-8(4-2-7)9-6-13-10-11(14-9)16-17-15-10/h1-4,6H

InChI Key

HOKWAXNKELQIGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=NON=C3N=C2

Origin of Product

United States

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